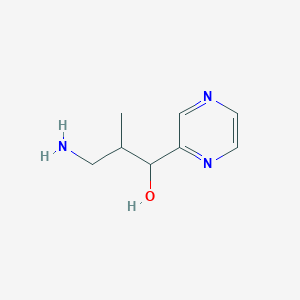
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₃N₃O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-(pyrazin-2-yl)propan-1-one with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic addition of a pyrazine derivative to an epoxide, followed by reduction of the resulting intermediate. This method may require specific reaction conditions, such as the use of a strong base like sodium hydride and a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of starting materials, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the specific reaction conditions and reducing agents used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.
1-(Pyrazin-2-yl)propan-2-amine: Another pyrazine derivative with a different substitution pattern.
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol: A compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Amino-2-methyl-1-(pyrazin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
3-amino-2-methyl-1-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-6(4-9)8(12)7-5-10-2-3-11-7/h2-3,5-6,8,12H,4,9H2,1H3 |
InChIキー |
TWPSBYDDDMSWCR-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1=NC=CN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


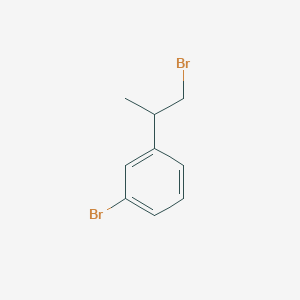
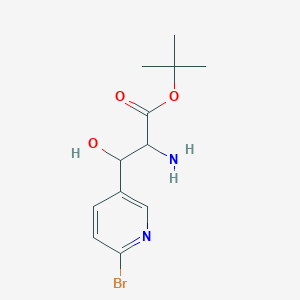

![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
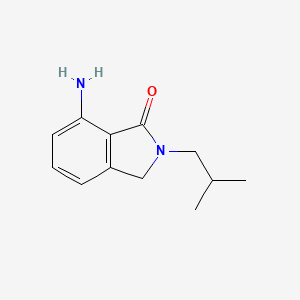
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
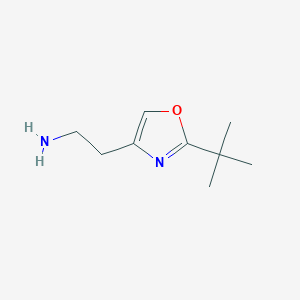
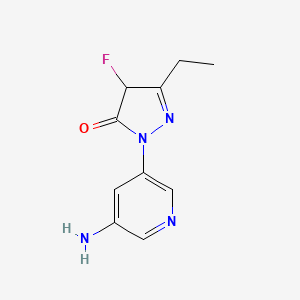
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
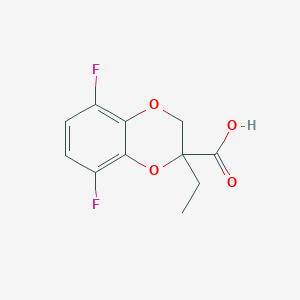

![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

